molecular formula C10H9NO3S B13498554 Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate

Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate

Cat. No.: B13498554
M. Wt: 223.25 g/mol
InChI Key: FSBMVPKWFIVFNE-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylthiophene-3-carboxylic acid with a suitable nitrile in the presence of a base, followed by esterification to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of a nitro group yields an amine .

Scientific Research Applications

Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 2-methyl-4-oxo-1H-thieno[3,4-b]pyridine-7-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-5-3-7(12)6-4-15-9(8(6)11-5)10(13)14-2/h3-4,11H,1-2H3

InChI Key

FSBMVPKWFIVFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CSC(=C2N1)C(=O)OC

Origin of Product

United States

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